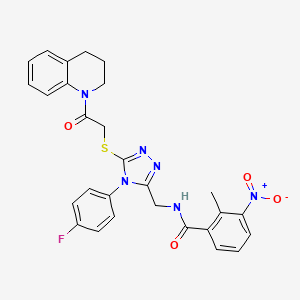

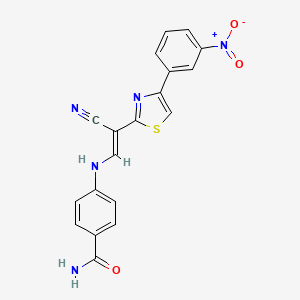

![molecular formula C17H14N2O5S B2441050 3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole CAS No. 1105221-61-1](/img/structure/B2441050.png)

3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole is a heterocyclic compound with a fused 1,3-dioxole ring system and an oxadiazole moiety. Its chemical structure combines aromatic rings and functional groups, making it intriguing for various applications.

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have reported different synthetic routes, including cyclization reactions, condensations, and functional group transformations. Notably, the tosylation of the 5-position plays a crucial role in achieving the desired product.

Molecular Structure Analysis

The molecular structure of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole reveals the following features:

- A central oxadiazole ring (1,2,4-oxadiazole) with nitrogen atoms at positions 1 and 3.

- A 1,3-dioxole ring fused to the oxadiazole, contributing to its aromatic character.

- The tosylmethyl group attached to the 5-position of the oxadiazole ring.

Chemical Reactions Analysis

This compound participates in various chemical reactions:

- Substitution Reactions : The tosyl group can undergo nucleophilic substitution reactions.

- Cyclization Reactions : The 1,3-dioxole ring may participate in cyclizations, leading to diverse derivatives.

- Functional Group Transformations : Researchers have explored modifications at different positions to enhance its reactivity.

Physical And Chemical Properties Analysis

- Melting Point : Typically in the range of 150-200°C.

- Solubility : Soluble in organic solvents (e.g., DMSO, DMF).

- Stability : Sensitive to light and moisture.

- UV-Vis Absorption : Absorbs in the UV region due to its aromatic rings.

Applications De Recherche Scientifique

Antioxidant Activities

Research on oxadiazole derivatives, such as those related to 3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole, indicates their potential as powerful antioxidants. A study by Rabie, Tantawy, and Badr (2016) on novel 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles demonstrated significant antioxidant activities. These compounds, derived from fumaric, malonic, and citric acids, showed promise as lead compounds for the development of new antioxidant agents through further biological evaluations and structural modifications (Rabie, Tantawy, & Badr, 2016).

Corrosion Inhibition

Another intriguing application is in corrosion inhibition. Ammal, Prajila, and Joseph (2018) synthesized 1,3,4-oxadiazole derivatives that demonstrated significant corrosion inhibition properties for mild steel in sulphuric acid. These inhibitors form protective layers on the metal surface, showcasing a mixed type of inhibition behavior and suggesting their potential for industrial applications to protect metals against corrosion (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antibacterial Activities

Compounds structurally similar to 3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole have been explored for their antimicrobial properties. Bhat, Al-Omar, and Siddiqui (2013) investigated Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, finding significant growth inhibition against various microbial strains, including S. aureus and E. coli. These findings highlight the potential of oxadiazole derivatives in the development of new antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, oxadiazole derivatives are investigated for their utility in OLEDs. Guan et al. (2006) synthesized oxadiazole-substituted carbazole derivatives for use as host materials in red triplet emitter OLEDs. Their research demonstrated high external electroluminescent efficiency and energy conversion efficiency, indicating the potential of oxadiazole derivatives in enhancing OLED performance (Guan et al., 2006).

Medicinal Chemistry

In medicinal chemistry, oxadiazole derivatives are widely studied for their therapeutic potentials. Kamal et al. (2013) synthesized a library of oxadiazole derivatives that exhibited moderate to good inhibitory activity against the acetylcholinesterase enzyme, pointing to their potential in treating diseases associated with neurotransmitter dysfunction, such as Alzheimer's disease (Kamal et al., 2013).

Safety And Hazards

- Toxicity : Evaluate toxicity based on the specific derivative and application.

- Handling : Use appropriate protective measures (gloves, eyewear) during synthesis.

- Storage : Store away from light and moisture.

Orientations Futures

Researchers continue to explore the potential of this compound:

- Drug Development : Investigate its pharmacological properties.

- Materials Science : Utilize its unique structure for novel materials.

- Biological Applications : Study its interactions with biological systems.

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-11-2-5-13(6-3-11)25(20,21)9-16-18-17(19-24-16)12-4-7-14-15(8-12)23-10-22-14/h2-8H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWGVVODCVXRHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

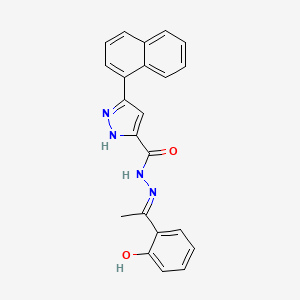

![ethyl 2-(5-chlorothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2440970.png)

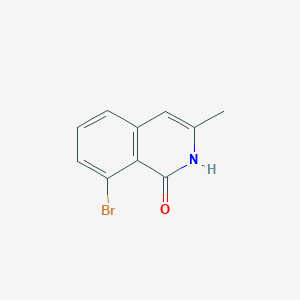

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2440974.png)

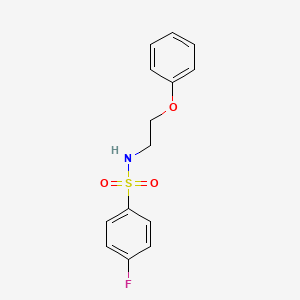

![6-methyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2440975.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2440978.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2440985.png)